molecular formula C11H14N4 B1597877 2-piperazin-1-yl-1H-benzoimidazole CAS No. 57260-68-1

2-piperazin-1-yl-1H-benzoimidazole

Cat. No.: B1597877
CAS No.: 57260-68-1
M. Wt: 202.26 g/mol
InChI Key: NZXGDKLTTHIYTB-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1H-benzoimidazole is a heterocyclic compound that features a benzimidazole core with a piperazine substituent at the second position. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications. Benzimidazole derivatives are known for their structural similarity to naturally occurring nucleotides, which allows them to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-piperazin-1-yl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with piperazine. One common method includes the reaction of o-phenylenediamine with piperazine in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-Piperazin-1-yl-1H-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products:

Scientific Research Applications

2-Piperazin-1-yl-1H-benzoimidazole has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-piperazin-1-yl-1H-benzoimidazole involves its interaction with various molecular targets. The benzimidazole core allows the compound to bind to nucleic acids and proteins, disrupting their normal function. This can lead to the inhibition of viral replication, cancer cell proliferation, and bacterial growth. The piperazine substituent enhances the compound’s ability to penetrate biological membranes and reach its targets .

Comparison with Similar Compounds

Uniqueness: 2-Piperazin-1-yl-1H-benzoimidazole stands out due to its balanced combination of the benzimidazole core and piperazine substituent, which provides a unique set of biological activities and chemical properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-piperazin-1-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-2-4-10-9(3-1)13-11(14-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXGDKLTTHIYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371904
Record name 2-piperazin-1-yl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57260-68-1
Record name 2-piperazin-1-yl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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